1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Thiophene Moiety: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Urea Linkage: This is typically achieved by reacting an amine with an isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)thiazole: Shares the thiazole and chlorophenyl groups but lacks the urea and thiophene moieties.
Thiophene-2-carboxamide: Contains the thiophene moiety but lacks the thiazole and chlorophenyl groups.
4-Methylthiazole: Contains the thiazole ring but lacks the chlorophenyl and thiophene groups.
Uniqueness
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to its combination of a thiazole ring, a chlorophenyl group, and a thiophene moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS2/c1-11-15(10-20-17(22)19-9-12-5-4-8-23-12)24-16(21-11)13-6-2-3-7-14(13)18/h2-8H,9-10H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZOIFSNVIXCHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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